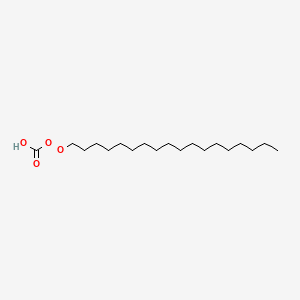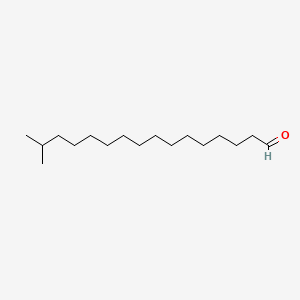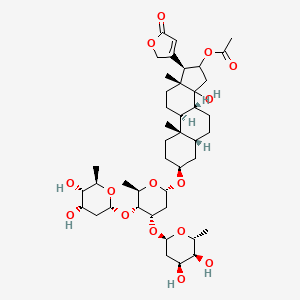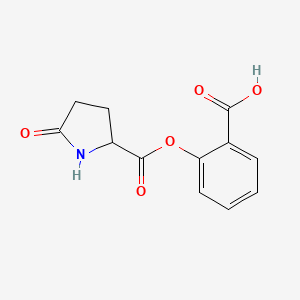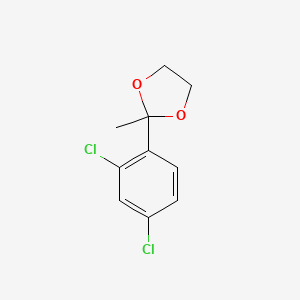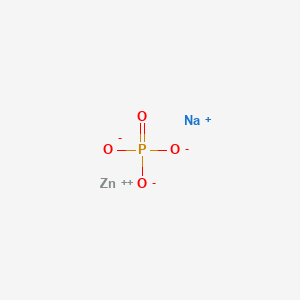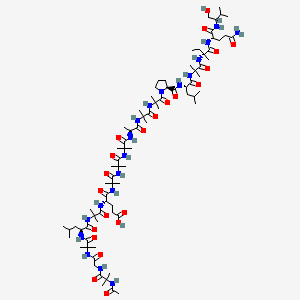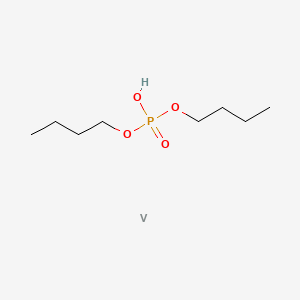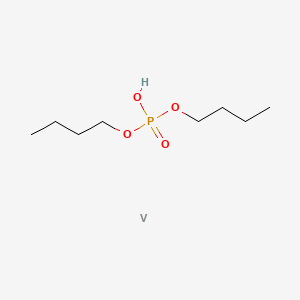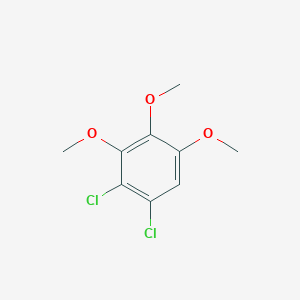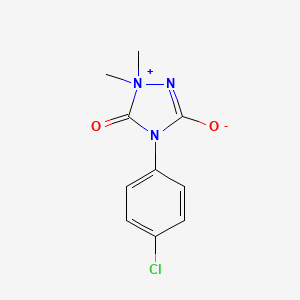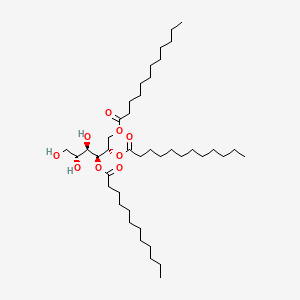
D-Glucitol trilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol trilaurate, also known as sorbitan trilaurate, is a chemical compound with the molecular formula C42H80O9. It is an ester derived from D-glucitol (sorbitol) and lauric acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Glucitol trilaurate is synthesized through the esterification of D-glucitol with lauric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where D-glucitol and lauric acid are combined in the presence of a catalyst. The reaction mixture is heated and stirred continuously to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucitol trilaurate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into D-glucitol and lauric acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
D-Glucitol trilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food products as an emulsifier and stabilizer.
Wirkmechanismus
The mechanism of action of D-Glucitol trilaurate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and stability of various compounds.
Molecular Targets and Pathways:
Cell Membranes: Interacts with lipid bilayers to enhance permeability.
Proteins: Stabilizes protein structures by preventing aggregation and denaturation.
Vergleich Mit ähnlichen Verbindungen
- D-Glucitol monolaurate
- D-Glucitol dilaurate
- Sorbitan monolaurate
- Sorbitan trilaurate
Comparison: D-Glucitol trilaurate is unique due to its three lauric acid ester groups, which provide enhanced surfactant properties compared to its mono- and di-ester counterparts. This makes it particularly effective in applications requiring strong emulsifying and stabilizing agents.
Eigenschaften
CAS-Nummer |
93918-32-2 |
|---|---|
Molekularformel |
C42H80O9 |
Molekulargewicht |
729.1 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-2,3-di(dodecanoyloxy)-4,5,6-trihydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C42H80O9/c1-4-7-10-13-16-19-22-25-28-31-38(45)49-35-37(50-39(46)32-29-26-23-20-17-14-11-8-5-2)42(41(48)36(44)34-43)51-40(47)33-30-27-24-21-18-15-12-9-6-3/h36-37,41-44,48H,4-35H2,1-3H3/t36-,37+,41-,42-/m1/s1 |
InChI-Schlüssel |
IEQRBSIMNUWJSO-JXWCMEKSSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


